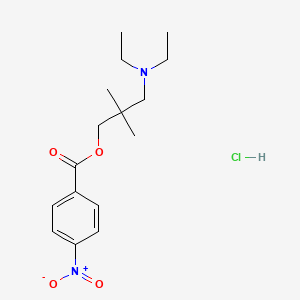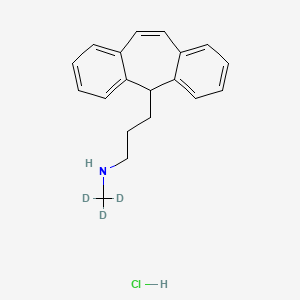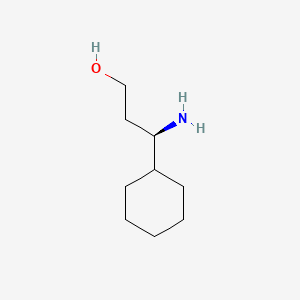
1-Pentene-4,4,5,5,5-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A study has been conducted on the hydrogenation of D5-1-Pentene (4,4,5,5,5) under realistic cobalt Fischer–Tropsch synthesis conditions . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .Molecular Structure Analysis
The molecular structure of 1-Pentene-4,4,5,5,5-D5 consists of 5 carbon atoms and 10 hydrogen atoms . The InChI string for this compound isInChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 . The Canonical SMILES representation is CCCC=C and the Isomeric SMILES representation is [2H]C([2H])([2H])C([2H])([2H])CC=C . Chemical Reactions Analysis
The hydrogen–deuterium exchange reaction was performed for hydrogenation of D5-1-pentene (4,4,5,5,5) under realistic cobalt Fischer–Tropsch synthesis conditions . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .Physical And Chemical Properties Analysis
1-Pentene-4,4,5,5,5-D5 has a molecular weight of 75.16 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of this compound are 75.109634049 g/mol . The topological polar surface area is 0 Ų . It has 5 heavy atoms and 5 isotope atoms .Mécanisme D'action
The mechanism of action of 1-Pentene-4,4,5,5,5-D5 involves the hydrogen–deuterium exchange reaction during the hydrogenation process . The study found that in the presence of CO, the added deutero-1-pentene did not show any significant H/D exchange but a step-wise H/D exchange occurs when CO was replaced with N2 .
Orientations Futures
The future directions for the study of 1-Pentene-4,4,5,5,5-D5 could involve further investigation into its synthesis, chemical reactions, and potential applications. The use of isotopic tracer techniques, such as those used in the study of the hydrogenation of D5-1-Pentene (4,4,5,5,5), could provide further insights into the reaction mechanisms and pathways .
Propriétés
IUPAC Name |
4,4,5,5,5-pentadeuteriopent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentene-4,4,5,5,5-D5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
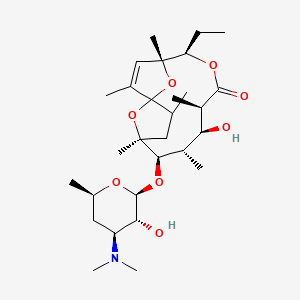

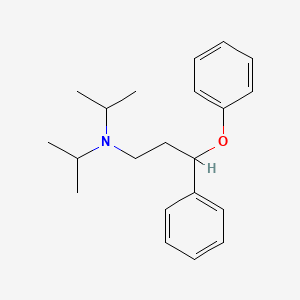
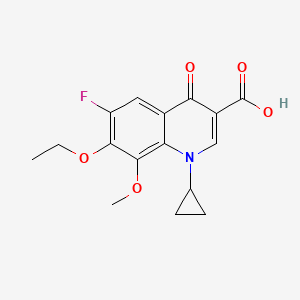
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)


